molecular formula C10H16N2O3 B3025210 4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 893749-99-0

4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No.: B3025210
CAS No.: 893749-99-0
M. Wt: 212.25 g/mol
InChI Key: OBEDWEOLGXSVRT-UHFFFAOYSA-N
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Description

4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a diethylamino-methyl moiety at position 2. This structure combines electron-donating (diethylamino) and hydrophobic (methyl) groups, which influence its physicochemical properties and biological interactions.

The diethylamino group in this compound likely enhances solubility in polar solvents and may improve bioavailability compared to non-aminated analogs .

Properties

IUPAC Name

4-(diethylaminomethyl)-5-methyl-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-4-12(5-2)6-8-7(3)15-11-9(8)10(13)14/h4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEDWEOLGXSVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(ON=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperature to form an intermediate, which is then cyclized with hydroxylamine hydrochloride in refluxing methanol to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

  • Isoxazole ring : A five-membered heterocycle with oxygen and nitrogen.

  • Carboxylic acid group (-COOH) : Exhibits typical acid reactivity (e.g., esterification, amide formation).

  • Diethylaminomethyl substituent : A tertiary amine with potential for alkylation or dealkylation.

Table 1: Key Functional Groups and Reactivity

Functional GroupPotential ReactionsExample from Literature
Isoxazole ringElectrophilic substitution (e.g., nitration, halogenation)Nitration of 5-methylisoxazole-3-carboxylic acid using HNO₃/H₂SO₄ .
Carboxylic acidEsterification, amide coupling, decarboxylationCoupling with amines via HBTU/DIPEA , ester hydrolysis .
DiethylaminomethylAlkylation, quaternization, or dealkylation under acidic conditionsNo direct examples; inferred from tertiary amine chemistry.

Carboxylic Acid Derivatives

The carboxylic acid group is central to reactivity:

  • Esterification : Reaction with alcohols under acidic or catalytic conditions.

    • Example: Formation of methyl esters using SOCl₂/MeOH .

  • Amide Formation : Activation via chloroformates (e.g., isobutyl chloroformate) followed by coupling with amines .

    • Example: Mixed anhydride formation with LHMDS in THF .

  • Decarboxylation : Possible under thermal or acidic conditions, though not directly observed for this compound.

Isoxazole Ring Modifications

The isoxazole ring’s stability and substitution patterns influence reactivity:

  • Nitration : Occurs preferentially at the 4-position under HNO₃/H₂SO₄, as seen in nitrated 5-methylisoxazole-3-carboxylic acid (70% yield) .

  • Halogenation : Bromination at the 5-position using NBS/benzoyl peroxide .

Diethylaminomethyl Substituent

The tertiary amine group may participate in:

  • Quaternization : Reaction with alkyl halides to form quaternary ammonium salts.

  • Dealkylation : Cleavage under strong acids (e.g., HCl/dioxane) , though specific examples are lacking for this compound.

Data Gaps and Limitations

  • No peer-reviewed studies specifically address 4-[(diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid .

  • Most inferences are drawn from analogs like 5-methylisoxazole-4-carboxylic acid and its derivatives .

Plausible Reaction Pathways

Based on structural analogs:

  • Amide Coupling :
    Acid+AmineHBTU DIPEAAmide\text{Acid}+\text{Amine}\xrightarrow{\text{HBTU DIPEA}}\text{Amide} .

  • Esterification :
    Acid+ROHSOCl2Ester\text{Acid}+\text{ROH}\xrightarrow{\text{SOCl}_2}\text{Ester} .

  • Nitration :
    Isoxazole+HNO3/H2SO4Nitro isoxazole\text{Isoxazole}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{Nitro isoxazole} .

Key Research Findings

  • Impurity Control : Reverse addition techniques minimize by-products (e.g., CATA) in related syntheses .

  • Solvent Effects : Toluene and acetic acid mixtures optimize crystallization of isoxazole-carboxylic acids .

Scientific Research Applications

Scientific Research Applications

1. Drug Development

DEMMI has been identified as a promising candidate for drug development due to its biological activity. Research indicates that its derivatives may influence transcription factors involved in cardiac gene expression, suggesting potential applications in cardiovascular health. The compound's ability to inhibit specific enzymatic pathways positions it as a candidate for therapeutic interventions against various diseases, including cancer and metabolic disorders .

2. Synthesis of Novel Compounds

The compound serves as a building block in organic synthesis, facilitating the creation of novel classes of compounds. For instance, it can undergo nucleophilic substitutions and esterification reactions, leading to the formation of various esters with distinct biological activities. Its structural similarities with other isoxazole derivatives allow for the exploration of new pharmacological properties.

Interaction Studies

Research has focused on the binding affinity of DEMMI with various biological targets, particularly transcription factors such as GATA4 and NKX2-5. These factors are crucial for cardiac development and function, and understanding their interactions with DEMMI could elucidate its mechanism of action and therapeutic potential.

Case Studies and Research Findings

  • Cardiovascular Health : A study demonstrated that DEMMI derivatives can modulate cardiac gene expression through interaction with GATA4, indicating potential therapeutic applications in treating heart diseases.
  • Cancer Therapeutics : Research has shown that compounds similar to DEMMI exhibit inhibitory effects on cancer cell growth by targeting specific enzymatic pathways involved in tumor progression .
  • Peptide Synthesis : DEMMI has been utilized in the synthesis of peptide derivatives, expanding its application in developing new peptidomimetics that may possess unique biological activities .

Mechanism of Action

The mechanism of action of 4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of isoxazole derivatives are highly substituent-dependent. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Biological Activity/Application Key Findings/References
4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid - 5-Me
- 4-(Diethylamino-Me)
Potential immunomodulatory activity Hypothesized enhanced bioavailability due to diethylamino group
5-Methylisoxazole-3-carboxylic acid - 5-Me
- 3-COOH
Pharmaceutical intermediate Used in synthesis of hypoglycemic agents (e.g., Glisoxepide)
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid - 5-Me
- 3-(2,6-Cl₂Ph)
- 4-COOH
Antimicrobial (Dicloxacillin impurity) Role in β-lactam antibiotic synthesis
4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid - 5-Me
- 4-(Dimethylamino-Me)
Not explicitly reported Dimethyl analog; reduced steric hindrance vs. diethyl
5-Amino-3-methylisoxazole-4-carboxylic acid amides - 5-NH₂
- 3-Me
- 4-CONHR
Immunomodulatory (TNF-α/IL-6 inhibition) Activity correlates with electron-withdrawing substituents
Key Observations:

Bioavailability: The diethylamino group in the target compound may improve solubility and membrane permeability compared to non-aminated analogs like 5-methylisoxazole-3-carboxylic acid .

Biological Activity: Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial and anti-inflammatory effects, as seen in 3-(2,6-dichlorophenyl) and 5-nitro derivatives . Amides of 5-amino-3-methylisoxazole-4-carboxylic acid exhibit cytokine suppression, suggesting the target compound’s diethylamino group could modulate similar pathways .

Synthetic Utility : The carboxyl group at position 3 enables derivatization into esters or amides, a strategy used in hypoglycemic (Glisoxepide) and antibiotic (Dicloxacillin) drugs .

Physicochemical Properties

  • Stability : Isoxazole rings are generally stable under physiological conditions, but electron-deficient substituents (e.g., nitro groups) may reduce stability .

Pharmacological Potential

  • Antimicrobial Activity : Chlorinated analogs are intermediates in β-lactam antibiotics, hinting at possible antibacterial utility .

Biological Activity

4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid (commonly referred to as compound 1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features an isoxazole ring with a diethylamino group and a carboxylic acid moiety. The synthesis typically involves multi-step reactions, which can be optimized for yield and purity.

Antitumor Activity

Research indicates that compound 1 exhibits significant antitumor properties. It has been shown to induce apoptosis in various cancer cell lines, including breast, cervical, and colon cancers. Mechanistically, this action is mediated through pathways involving cyclic adenosine monophosphate (cAMP) and p53 protein activation, leading to increased reactive oxygen species (ROS) production, which is crucial for triggering apoptotic pathways .

Antimicrobial Activity

Compound 1 has demonstrated antimicrobial effects against a range of pathogenic microorganisms. Studies have shown its ability to inhibit the enzymatic activity of pyruvate dehydrogenase complex (PDHc) in Escherichia coli, suggesting its potential use as an antibacterial agent . Additionally, it has shown selective inhibition against resistant strains like Pseudomonas aeruginosa.

Cardiovascular Effects

The compound's derivatives have been explored for their effects on transcription factors involved in cardiac gene expression. Studies suggest that these interactions could enhance cardiovascular health by modulating gene expression related to heart function.

The biological activity of compound 1 is attributed to its interaction with various biological targets:

  • Transcription Factors : It binds to key transcription factors such as GATA4 and NKX2-5, which play critical roles in cardiac development.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymatic pathways, which may contribute to its antitumor and antimicrobial effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities influenced by specific substitutions on the isoxazole ring:

Compound NameStructure FeaturesUnique Characteristics
5-Methylisoxazole-3-carboxylic acidIsoxazole ring with carboxylic acidLacks diethylamino substitution
4-(Dimethylaminomethyl)-5-methylisoxazole-3-carboxylic acidSimilar structure but with dimethylamino groupPotentially different biological activity
4-(Aminomethyl)-5-methylisoxazole-3-carboxylic acidContains an amino group instead of diethylaminoMay exhibit different pharmacokinetics

Case Studies

Several case studies have highlighted the efficacy of compound 1 in preclinical models:

  • Antitumor Efficacy : In vitro studies demonstrated that treatment with compound 1 resulted in a significant reduction in cell viability across multiple cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Action : A study assessing the antibacterial properties found that compound 1 effectively inhibited the growth of E. coli and P. aeruginosa, showcasing its potential as a novel antibacterial agent .

Q & A

Q. What are the standard synthetic routes for preparing 4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid, and what critical parameters influence reaction yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core followed by functionalization. A common approach includes:

  • Core synthesis : Cyclocondensation of hydroxylamine with diketones or alkynones under acidic conditions to form the isoxazole ring.
  • Functionalization : Introduction of the diethylamino-methyl group via alkylation or Mannich-type reactions. For example, refluxing intermediates with diethylamine and formaldehyde in acetic acid can achieve this step, as seen in analogous isoxazole derivatives .
  • Critical parameters : Reaction temperature (optimized at 80–100°C for cyclization), pH control during alkylation, and purification via recrystallization (e.g., using DMF/acetic acid mixtures) to enhance yield .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer: A combination of techniques ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and diethylamino group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as demonstrated in isoxazole derivative studies .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereochemistry or polymorphic forms .
  • HPLC : To assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., formaldehyde) .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials like vermiculite .

Advanced Research Questions

Q. How can researchers optimize the diethylamino group introduction to enhance regioselectivity?

Methodological Answer:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) to direct electrophilic substitution to the isoxazole C-4 position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce side reactions .
  • Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) with tert-butyl esters to focus alkylation on the target position .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies in efficacy .
  • Bioavailability Studies : Compare logP values and plasma protein binding rates to assess tissue penetration differences .
  • Dose-Response Calibration : Conduct PK/PD modeling to align in vitro IC50_{50} values with effective plasma concentrations in animal models .

Q. How can computational modeling elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Molecular Docking : Screen against targets like MAPK using AutoDock Vina to predict binding affinities and key interactions (e.g., hydrogen bonding with the carboxylic acid group) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in lipid bilayers to assess stability over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ values) with activity to guide structural optimization .

Q. What advanced purification techniques isolate stereoisomers or polymorphic forms of this compound?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® IA columns with hexane/isopropanol gradients to resolve enantiomers .
  • Polymorph Screening : Recrystallize from solvent mixtures (e.g., ethanol/water) under controlled cooling rates to isolate stable forms .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions by monitoring endothermic peaks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid
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